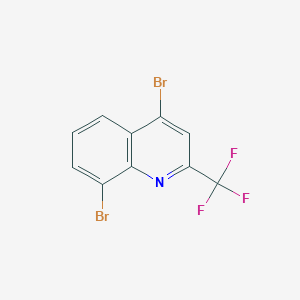

4,8-Dibromo-2-(trifluoromethyl)quinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,8-dibromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACMTFHCILQPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Core: a Cornerstone of Advanced Organic Synthesis

The quinoline (B57606) framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in organic chemistry. numberanalytics.com This two-ring system is not just a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. rsc.orgnih.gov

The significance of the quinoline core is evident in its wide range of applications:

Pharmaceuticals: Quinoline derivatives are essential in drug development, forming the basis for antimalarial drugs like quinine (B1679958) and chloroquine, as well as various antibacterial and antitumor agents. rsc.orgnumberanalytics.com

Agrochemicals: In agriculture, these compounds are used to create pesticides and herbicides. numberanalytics.com

Materials Science: The unique electronic properties of the quinoline structure make it useful for designing materials with specific optical and electrical characteristics, such as conjugated polymers for optoelectronics and metal-organic frameworks (MOFs). numberanalytics.comnumberanalytics.com

The versatility of the quinoline core comes from its rich chemistry, which allows it to undergo various chemical reactions. This makes it a valuable starting point for synthesizing more complex molecules. numberanalytics.comrsc.org

| Property | Description |

| Structure | Aromatic heterocyclic compound with the formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring. numberanalytics.com |

| Reactivity | Can undergo electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. numberanalytics.com |

| Applications | Pharmaceuticals, agrochemicals, dyes, catalysts, and materials science. numberanalytics.comnumberanalytics.comwikipedia.org |

Halogenation and Trifluoromethylation: Strategic Modifications of Quinoline Derivatives

To fine-tune the properties of the quinoline (B57606) core for specific applications, chemists use various modification strategies. Among the most important are halogenation (adding halogen atoms like bromine) and trifluoromethylation (adding a -CF₃ group).

Halogenation , particularly bromination, is a key step in functionalizing the quinoline ring. nih.gov Introducing bromine atoms at specific positions, such as C4 and C8, creates reactive sites on the molecule. These bromine atoms can then be replaced with other functional groups through reactions like palladium-catalyzed cross-coupling. This allows for the creation of a wide variety of different quinoline derivatives from a single starting material. mdpi.com Furthermore, adding halogens can change the molecule's electronic properties, which can improve its biological activity. researchgate.net

Trifluoromethylation involves adding a trifluoromethyl (-CF₃) group, which has a significant impact on the molecule's properties. The high electronegativity of the fluorine atoms in the -CF₃ group can dramatically alter a molecule's:

Lipophilicity: This affects how easily the molecule can pass through cell membranes.

Bioavailability: This influences how much of the drug reaches its target in the body.

Metabolic Stability: This can make the molecule more resistant to being broken down by the body, allowing it to remain active for longer.

The introduction of a -CF₃ group is a widely used strategy in drug design to enhance the potency and pharmacokinetic properties of bioactive molecules. researchgate.netnih.gov

| Modification | Strategic Importance |

| Halogenation (Bromination) | Creates reactive sites for further synthesis (e.g., cross-coupling reactions). Modifies electronic properties and lipophilicity. mdpi.comresearchgate.net |

| Trifluoromethylation (-CF₃) | Increases metabolic stability, lipophilicity, and binding affinity. Improves pharmacokinetic properties of drug candidates. researchgate.netnih.gov |

4,8 Dibromo 2 Trifluoromethyl Quinoline: a Key Intermediate in Synthesis

While specific research on 4,8-Dibromo-2-(trifluoromethyl)quinoline is not extensively documented in publicly available literature, its chemical structure strongly suggests its role as a valuable intermediate in organic synthesis. The molecule combines the key features discussed above: a quinoline (B57606) core, two bromine atoms for functionalization, and a trifluoromethyl group for property modulation.

The bromine atoms at the 4- and 8-positions are particularly significant. They can be selectively replaced using various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows chemists to attach different chemical groups at these positions, creating a library of new compounds. The trifluoromethyl group at the 2-position provides metabolic stability and influences the electronic nature of the quinoline ring system.

This combination makes this compound a versatile building block for creating new molecules with potential applications in medicinal chemistry and materials science. It serves as a precursor, a starting point from which a wide range of more complex and functionally diverse quinoline derivatives can be synthesized.

Analytical Techniques for Structural Elucidation

Established Preparative Routes

The traditional synthesis of this compound often relies on multi-step sequences starting from readily available precursors. These routes involve the initial construction of the quinoline (B57606) core followed by functionalization.

A common and well-established method for constructing the 2-(trifluoromethyl)quinoline (B1226531) core is the acid-catalyzed condensation of a substituted aniline (B41778) with a β-ketoester, specifically an ethyl 4,4,4-trifluoroacetoacetate.

The initial step involves a cyclization reaction, often a variation of the Conrad-Limpach or Gould-Jacobs reaction. In this process, a substituted aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate. The reaction typically proceeds in the presence of a dehydrating acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. chemicalbook.com For the synthesis of the target molecule, an appropriately substituted aniline, such as 2,4-dibromoaniline, would be the logical starting material.

The reaction mechanism involves the initial formation of an enamine intermediate from the aniline and the β-ketoester. Subsequent intramolecular cyclization via electrophilic attack on the aniline ring, followed by dehydration, leads to the formation of a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-(trifluoromethyl)quinolin-4-one. chemicalbook.com Starting with 2,4-dibromoaniline, this cyclization would theoretically yield 8-bromo-2-(trifluoromethyl)quinolin-4-ol as the key intermediate.

Table 1: Cyclization Conditions for Quinolone Formation

| Starting Aniline | Reagent | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric Acid | 150°C | 2,8-Bis(trifluoromethyl)quinolin-4-ol | 91% chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Regioselective bromination is critical to introduce the bromine atoms at the desired 4- and 8-positions. This can be achieved either by starting with a pre-brominated aniline or by brominating the quinoline core after its formation.

If the synthesis begins with a non-brominated or mono-brominated aniline, the resulting 2-(trifluoromethyl)quinolin-4-one intermediate must undergo halogenation. The 8-position can be brominated using reagents like N-Bromosuccinimide (NBS) in the presence of an acid such as trifluoroacetic acid (TFA). google.com

The 4-hydroxy group of the quinolone intermediate is typically converted to a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This 4-chloro derivative is then susceptible to substitution. To obtain the 4-bromo derivative, a halogen exchange reaction could be performed, or more directly, the 4-hydroxy group can be converted to a bromine using a reagent like phosphorus tribromide (PBr₃). chemicalbook.com

A plausible synthetic sequence is:

Cyclization of 2-bromoaniline (B46623) with ethyl 4,4,4-trifluoroacetoacetate to form 8-bromo-2-(trifluoromethyl)quinolin-4-ol.

Conversion of the 4-hydroxy group to a 4-bromo group using a suitable brominating agent like PBr₃ or POBr₃, yielding the final product, this compound.

Alternatively, direct bromination of the pre-formed quinoline ring can be employed. Studies on the bromination of 8-substituted quinolines have shown that treatment with molecular bromine can lead to mono- and di-bromo derivatives, with the product distribution depending on the reaction conditions and the nature of the substituent. researchgate.net

Table 2: Bromination Reagents and Conditions

| Substrate | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2,4-Dichloro-7-methoxy quinoline | NBS, TFA | Methylene Chloride | 0°C to RT | 8-Bromo-2,4-dichloro-7-methoxy quinoline google.com |

| Quinolin-4-ol | PBr₃ | DMF | RT | 4-Bromo-quinoline chemicalbook.com |

| 2-Aminobenzamide | N-Bromosuccinimide | Chloroform | RT | 2-Amino-3,5-dibromo-benzamide nih.gov |

This table is interactive. Click on the headers to sort the data.

Modifications to the established routes aim to improve yields, reduce reaction times, and enhance safety. For instance, microwave-assisted synthesis has been employed for Skraup-type reactions to accelerate the formation of the quinoline ring, although sometimes under harsh conditions. Alternative acid catalysts, such as zinc chloride (ZnCl₂), have also been utilized for Pfitzinger-type quinoline syntheses. For the bromination step, the choice of brominating agent and solvent system is crucial for achieving the desired regioselectivity and avoiding the formation of unwanted byproducts.

Multi-Step Synthesis from Anilines and Trifluoroacetoacetates

Alternative and Emerging Synthetic Strategies for Related Quinoline Scaffolds

Modern synthetic chemistry has introduced powerful new methods for the construction of complex heterocyclic systems, including trifluoromethylated quinolines. These often involve transition metal catalysis, offering novel pathways with high efficiency and selectivity.

Transition metal-catalyzed reactions have emerged as a powerful tool for constructing the quinoline scaffold. nih.govbeilstein-journals.orgresearchgate.net These methods often involve C-H activation, annulation, or cycloaddition strategies, providing access to substituted quinolines that may be difficult to prepare via traditional methods.

Rhodium-Catalyzed [3+3] Annulation: A notable strategy involves the rhodium-catalyzed [3+3] cycloaddition of anilines with CF₃-ynones. This redox-neutral process, employing a traceless directing group, allows for the regioselective synthesis of various 2-trifluoromethylquinoline derivatives in good to excellent yields. rsc.org

Copper-Catalyzed Annulation: Copper catalysts have been successfully used in the annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines. organic-chemistry.orgdntb.gov.ua This method provides 4-trifluoromethyl quinolines under redox-neutral conditions and demonstrates broad substrate scope. organic-chemistry.org Another copper-catalyzed approach involves the aerobic oxidative cyclization of N-(2-alkenylaryl)enamines to produce 2-trifluoromethylquinolines. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and C-H functionalization reactions. beilstein-journals.org Palladium-catalyzed intramolecular cyclization of trifluoroacetimidoyl chlorides has been developed for the synthesis of 6-trifluoromethyl-phenanthridines, showcasing the utility of this metal in forming related heterocyclic systems. researchgate.net

While these methods have not been explicitly reported for the synthesis of this compound, they represent the forefront of quinoline synthesis. Adapting these strategies, for example by using a dibromo-substituted aniline as the starting material in a rhodium-catalyzed annulation, could provide a novel and efficient route to the target compound.

Table 3: Transition Metal-Catalyzed Syntheses of Trifluoromethylquinolines

| Catalyst System | Reactants | Reaction Type | Product Type |

|---|---|---|---|

| Rhodium catalyst | Anilines + CF₃-ynones | [3+3] Annulation | 2-Trifluoromethylquinolines rsc.org |

| Copper(I) iodide (CuI) | Ketone oxime acetates + ortho-Trifluoroacetyl anilines | Annulation | 4-Trifluoromethylquinolines organic-chemistry.org |

| Copper-chloride salt | N-(2-alkenylaryl)enamine | Aerobic Oxidative Cyclization | 2-Trifluoromethylquinolines nih.gov |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Approaches in Quinoline Synthesis, including Nanocatalysis

Traditional methods for quinoline synthesis often involve harsh reaction conditions, extended reaction times, the use of expensive or toxic reagents, and the generation of significant waste, which can lead to low economic yields and difficulties in catalyst recovery. nih.govacs.orgacs.org In response to these drawbacks, significant research has focused on developing environmentally friendly and efficient "green synthetic methods". acs.orgrsc.org

Nanocatalysis has emerged as a promising green alternative for quinoline synthesis. nih.govacs.org The unique properties of nanocatalysts offer an effective route for producing quinoline derivatives. acs.org For example, Fe₃O₄ nanoparticles have been successfully used to enable one-pot synthesis of quinolines at a lower temperature of 85°C in a choline (B1196258) azide (B81097) solvent, achieving yields of 85–95%. These magnetic nanoparticles can be easily recovered and reused for several cycles without a significant loss of activity. rsc.org Other nanocatalysts, such as mesoporous Ni/beta zeolite, have demonstrated high efficiency and anti-deactivation ability in the vapor-phase Skraup synthesis of quinoline from glycerol (B35011) and aniline. rsc.org

Further green approaches include:

Microwave-Assisted Synthesis : Facile and catalyst-free microwave-assisted protocols have been developed for the rapid, one-pot synthesis of quinoline derivatives in environmentally benign solvents like aqueous ethanol. rsc.org

Core-Shell Catalysts : Novel core-shell magnetic nanocatalysts, such as Fe₃O₄@SiO₂@RF–SO₃H, have been designed for one-pot syntheses under green conditions. rsc.org

These green methodologies align with the principles of sustainable chemistry by reducing waste, minimizing energy consumption, and utilizing reusable catalysts. rsc.orgrsc.org

Synthesis of Related Polyhalogenated and Trifluoromethylated Quinoline Isomers

The synthetic strategies used for this compound can be adapted to produce a variety of related polyhalogenated and trifluoromethylated quinoline isomers.

One example is the synthesis of 3,4,8-tribromo-2-(trifluoromethyl)quinoline . This compound is synthesized from the common intermediate, 8-bromo-2-trifluoromethyl-4-quinolone. The intermediate first undergoes bromination at the 3-position, followed by treatment with phosphoryl bromide to yield the tribrominated product. nih.gov

Another related isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline , can be synthesized via several routes. The Pfitzinger reaction, involving the cyclization of 2-amino-4-bromo-6-fluorobenzotrifluoride with malonic acid derivatives using a ZnCl₂ catalyst, yields the product in 55–68%. An alternative is the Skraup synthesis, where 2-amino-4-bromo-6-fluorobenzotrifluoride reacts with glycerol and sulfuric acid under microwave-assisted conditions.

The synthesis of quinolines with multiple trifluoromethyl groups, such as 2,8-Bis(trifluoromethyl)-4-quinolinol , has also been reported. This is achieved by reacting 2-(Trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid at 120-150 °C. chemicalbook.com

Furthermore, trifluoromethylated quinolines containing other functional groups can be prepared. For instance, 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines are synthesized through an intramolecular cyclization of trifluoromethyl-substituted enamino ketones in the presence of concentrated sulfuric acid. beilstein-archives.org

The table below summarizes the synthesis of various related isomers.

| Compound | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| 3,4,8-tribromo-2-(trifluoromethyl)quinoline | 8-bromo-2-trifluoromethyl-4-quinolone | 1. Acetic acid, Br₂; 2. POBr₃ | Good | nih.gov |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 2-amino-4-bromo-6-fluorobenzotrifluoride, malonic acid derivative | ZnCl₂, Toluene, reflux | 55–68% | |

| 2,8-Bis(trifluoromethyl)-4-quinolinol | 2-(Trifluoromethyl)aniline, ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid, 120-150 °C | 23-91% | chemicalbook.com |

| 6-amino-4-(trifluoromethyl)quinolines | Trifluoromethyl substituted enamino ketones | Concentrated H₂SO₄, 120 °C | Up to 87% | beilstein-archives.org |

Mechanistic Aspects of Electrophilic and Nucleophilic Substitution on the Quinoline System

The quinoline ring system is a heteroaromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this system towards electrophilic and nucleophilic substitution is significantly influenced by the electron-density distribution across the two rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack and generally resistant to electrophilic substitution. Conversely, the benzene ring (carbocyclic portion) is more electron-rich and typically undergoes electrophilic substitution.

In this compound, these intrinsic properties are further modulated by the substituents. The 2-(trifluoromethyl) group is a powerful electron-withdrawing group, which further deactivates the entire quinoline system towards electrophilic attack. This deactivation is most pronounced on the pyridine ring, reinforcing its resistance to electrophiles.

For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring is amplified by the CF3 group. This makes positions activated by the nitrogen and the CF3 group, such as the C4 position, potential sites for nucleophilic attack, although the presence of a bromine atom at this position primarily gears it towards metal-catalyzed coupling reactions rather than direct substitution of the halogen by common nucleophiles under standard conditions. The bromine atoms themselves, particularly the one at the C4 position, are susceptible to replacement via transition metal-catalyzed processes, which proceed through different mechanistic pathways than classical SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The presence of two bromine atoms at the C4 and C8 positions makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules. The differential electronic and steric environments of the C4-Br and C8-Br bonds can potentially allow for selective or sequential functionalization.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to this compound to synthesize various bis-alkynylated products. nih.gov This reaction is instrumental in creating extended π-conjugated systems relevant for optical materials. nih.gov

Research has focused on optimizing conditions to achieve double alkynylation in a single step. nih.gov The successful synthesis of bis-alkynylated quinolines from the dibromo starting material demonstrates the viability of a one-pot approach. Optimized conditions typically involve a palladium catalyst, such as Pd(PPh3)2Cl2, a copper(I) co-catalyst (CuI), and an amine base like triethylamine (B128534) (NEt3) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction is generally heated to ensure completion. nih.gov

The data below summarizes the optimized conditions for the double Sonogashira coupling of this compound with various terminal alkynes.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | This compound | nih.gov |

| Reagent | Terminal Alkyne (2.5 equiv.) | nih.gov |

| Catalyst | Pd(PPh3)2Cl2 (10 mol%) | nih.gov |

| Co-catalyst | CuI (10 mol%) | nih.gov |

| Base | NEt3 (2.5 equiv.) | nih.gov |

| Solvent | THF | nih.gov |

| Temperature | 65 °C | nih.gov |

| Time | 16 hours | nih.gov |

The optimized Sonogashira reaction conditions have been shown to be effective for a variety of terminal alkynes, including both aromatic and aliphatic derivatives. nih.gov This demonstrates the broad scope of the methodology for creating a library of di-alkynylated quinolines. High yields have been reported for alkynes bearing both electron-donating and electron-withdrawing groups on an aryl ring, as well as for simple alkyl acetylenes. nih.gov

The table below illustrates the scope of the reaction with different alkynylating agents and the corresponding yields of the 4,8-di-alkynylated products.

| Alkynylating Agent (R-C≡CH) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetylene | 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | 94 | nih.gov |

| 4-Ethynyltoluene | 4,8-Bis((4-methylphenyl)ethynyl)-2-(trifluoromethyl)quinoline | 95 | nih.gov |

| 4-Ethynylanisole | 4,8-Bis((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)quinoline | 96 | nih.gov |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 4,8-Bis((4-(trifluoromethyl)phenyl)ethynyl)-2-(trifluoromethyl)quinoline | 85 | nih.gov |

| 1-Hexyne | 4,8-Bis(hex-1-yn-1-yl)-2-(trifluoromethyl)quinoline | 75 | nih.gov |

| 3,3-Dimethyl-1-butyne | 4,8-Bis(3,3-dimethylbut-1-yn-1-yl)-2-(trifluoromethyl)quinoline | 81 | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide. This reaction is widely used to form carbon-carbon bonds for the synthesis of biaryls and other conjugated systems. While specific studies detailing the Suzuki-Miyaura coupling on this compound are not extensively documented in the provided search results, the principles of this reaction on similar di-halo quinoline and heterocyclic systems can be discussed.

Achieving selective mono- or di-arylation in di-halogenated systems is a common challenge in Suzuki-Miyaura coupling. The relative reactivity of the C4-Br and C8-Br bonds in this compound will dictate the outcome. The C4 position is part of the electron-deficient pyridine ring and is activated by the nitrogen atom, which generally makes the C4-X bond more reactive towards the oxidative addition step of the catalytic cycle compared to a C-X bond on the carbocyclic ring. Therefore, mono-arylation would be expected to occur preferentially at the C4 position under carefully controlled conditions (e.g., using a limited amount of boronic acid).

For a successful di-arylation, harsher reaction conditions or a higher catalyst loading might be necessary to functionalize the less reactive C8-Br bond. Key parameters to investigate would include:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)2, Pd(PPh3)4) and ligand (e.g., phosphine-based ligands like SPhos, XPhos, or N-heterocyclic carbenes) is critical. Bulky, electron-rich ligands often promote the oxidative addition to less reactive C-Br bonds.

Base: The base (e.g., K2CO3, Cs2CO3, K3PO4) is crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly influence reaction efficiency.

Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like dioxane, toluene, or DMF) and water, depending on the base and substrates.

Temperature: Higher temperatures are generally required to couple less reactive aryl bromides.

Achieving a clean di-arylation requires conditions robust enough to couple at the C8 position without causing significant side reactions or catalyst decomposition.

Sonogashira Coupling for Alkynylation

Introduction of Varied Aryl and Heteroaryl Moieties

The functionalization of the this compound core through the introduction of aryl and heteroaryl groups is predominantly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.net This reaction allows for the formation of carbon-carbon bonds between the bromine-substituted positions of the quinoline and a wide array of organoboron reagents, such as boronic acids or their esters. nih.govmdpi.com

The regioselectivity of these reactions on dibromoquinoline systems can be complex, and achieving selective mono-arylation at either the C4 or C8 position versus di-arylation often requires careful optimization of reaction conditions. nih.gov Factors influencing the selectivity include the choice of palladium catalyst, ligands, base, and solvent system. Generally, the C4 position in haloquinolines is more reactive towards Suzuki coupling than other positions. nih.gov However, by adjusting the stoichiometry of the boronic acid and reaction times, either mono- or di-substituted products can be favored. For instance, a one-pot, two-step approach can be employed where an initial Suzuki coupling is performed, followed by the addition of a second, different boronic acid to achieve a heterodiarylated quinoline. nih.gov

Below is a table illustrating the potential outcomes of Suzuki-Miyaura coupling reactions on this compound with various boronic acids, based on general procedures for dihaloquinolines. nih.govresearchgate.net

| Coupling Partner (Ar-B(OH)₂) | Product(s) | Typical Conditions |

| Phenylboronic acid | 4-Phenyl-8-bromo-2-(trifluoromethyl)quinoline4,8-Diphenyl-2-(trifluoromethyl)quinoline | Pd(OAc)₂, PPh₃, Cs₂CO₃, NMP/water, 90°C |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-8-bromo-2-(trifluoromethyl)quinoline4,8-Bis(4-methoxyphenyl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄, KOH, Dioxane/water, 90°C |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-8-bromo-2-(trifluoromethyl)quinoline4,8-Di(thiophen-2-yl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂, K₂CO₃, Dioxane/water, 90°C |

| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-8-bromo-2-(trifluoromethyl)quinoline4,8-Di(pyridin-3-yl)-2-(trifluoromethyl)quinoline | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/water, 100°C |

This interactive table is based on established Suzuki-Miyaura coupling methodologies for related dihaloquinoline compounds. The specific yields and regioselectivity for this compound would require experimental verification.

Other Cross-Coupling Reactions (e.g., Stille, Negishi) (Hypothetical/General for dibromo compounds)

Beyond the widely used Suzuki coupling, other palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings are hypothetically applicable for the derivatization of this compound. These methods offer alternative routes for forming carbon-carbon bonds and can be advantageous depending on the desired substituent and the functional group tolerance required.

Stille Coupling

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org For this compound, this would entail reacting the dibromo compound with an organostannane reagent (R-SnR'₃, where R' is typically butyl). A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds and the potential difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the quinoline-bromine bond.

Transmetallation: The organic group from the organostannane is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Negishi Coupling

The Negishi coupling is a reaction between an organic halide and an organozinc compound, also catalyzed by palladium or nickel complexes. wikipedia.orgnumberanalytics.com This method is known for its high reactivity and functional group tolerance. wikipedia.org The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. A primary challenge with the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating inert reaction conditions. youtube.com

The reaction mechanism is similar to other cross-coupling reactions:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst adds to the carbon-bromine bond of the quinoline. youtube.com

Transmetallation: The organic moiety from the organozinc reagent is exchanged for the halide on the metal catalyst. youtube.com

Reductive Elimination: The desired carbon-carbon bond is formed, releasing the functionalized quinoline product and regenerating the catalyst. youtube.com

The table below outlines the hypothetical application of these reactions to this compound.

| Reaction | Organometallic Reagent | General Product Structure | Potential Advantages | Potential Disadvantages |

| Stille Coupling | R-Sn(Bu)₃ | 4-R-8-bromo- or 4,8-di-R-quinoline | Reagents are stable to air/moisture | Toxicity of tin reagents, purification challenges |

| Negishi Coupling | R-ZnX | 4-R-8-bromo- or 4,8-di-R-quinoline | High reactivity and yield, good functional group tolerance | Reagents are sensitive to air and moisture |

This interactive table provides a general overview of how Stille and Negishi couplings could be applied. Specific conditions would need to be developed experimentally.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides and can be applied to this compound. This reaction typically involves treating the dibromo compound with a strong organometallic base, such as an alkyllithium (e.g., n-butyllithium, t-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), at low temperatures. organic-chemistry.orgprinceton.edu The reaction results in the replacement of a bromine atom with a metal (lithium or magnesium), generating a highly reactive organometallic intermediate. rsc.orgharvard.edu This intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net

The regioselectivity of the initial halogen-metal exchange is a critical consideration. The bromine at the C4 position is generally expected to be more reactive than the one at C8. This is due to the electron-withdrawing effect of the quinoline nitrogen atom, which makes the C4 position more electrophilic and susceptible to metalation. The exchange reaction is typically very fast, often occurring within minutes at low temperatures (e.g., -78 °C). harvard.edu

Following the formation of the lithiated or magnesiated quinoline intermediate, a diverse array of electrophiles can be introduced to form new carbon-carbon or carbon-heteroatom bonds.

The table below presents hypothetical examples of functionalization via a halogen-metal exchange and quenching sequence, assuming preferential reaction at the C4 position.

| Step 1: Reagent | Step 2: Electrophile (E⁺) | Quenching Reagent | Resulting Functional Group (-E) | Product Name (Hypothetical) |

| n-Butyllithium | Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) | 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid |

| Isopropylmagnesium Chloride | N,N-Dimethylformamide | DMF | Aldehyde (-CHO) | 8-Bromo-2-(trifluoromethyl)quinoline-4-carbaldehyde |

| t-Butyllithium | Acetone | (CH₃)₂CO | Tertiary Alcohol (-C(OH)(CH₃)₂) | 2-(8-Bromo-2-(trifluoromethyl)quinolin-4-yl)propan-2-ol |

| n-Butyllithium | Iodine | I₂ | Iodide (-I) | 8-Bromo-4-iodo-2-(trifluoromethyl)quinoline |

| Isopropylmagnesium Chloride | Trimethylsilyl chloride | (CH₃)₃SiCl | Silyl group (-Si(CH₃)₃) | 8-Bromo-4-(trimethylsilyl)-2-(trifluoromethyl)quinoline |

This interactive table illustrates the versatility of the halogen-metal exchange reaction for creating diverse derivatives of the title compound.

Bromine Atom Functionalization via Nucleophilic Displacement

The bromine atoms on the this compound ring system can potentially be replaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the trifluoromethyl group at the C2 position and the ring nitrogen atom both act as powerful electron-withdrawing entities. This electronic effect is more pronounced at the C4 position, making the C4-bromine significantly more activated and susceptible to nucleophilic attack compared to the C8-bromine. Consequently, selective mono-substitution at the C4 position is often achievable under controlled reaction conditions.

A wide range of nucleophiles can be employed for this purpose, including alkoxides, thiolates, and amines. The reaction typically requires heat and sometimes the use of a base to facilitate the displacement. The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMSO, or NMP being commonly used.

The following table provides examples of potential nucleophilic displacement reactions on this compound, highlighting the expected selectivity for the C4 position.

| Nucleophile | Reagent Example | Expected Major Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 8-Bromo-4-(phenylthio)-2-(trifluoromethyl)quinoline |

| Amine | Pyrrolidine | 8-Bromo-4-(pyrrolidin-1-yl)-2-(trifluoromethyl)quinoline |

| Cyanide | Sodium cyanide (NaCN) | 8-Bromo-2-(trifluoromethyl)quinoline-4-carbonitrile |

| Azide | Sodium azide (NaN₃) | 4-Azido-8-bromo-2-(trifluoromethyl)quinoline |

This interactive table showcases the potential for selective functionalization at the C4 position via nucleophilic aromatic substitution.

Role as Versatile Chemical Building Blocks in Heterocyclic Synthesis

This compound is a halogenated quinoline derivative that serves as a versatile intermediate in organic synthesis. The presence of bromine atoms at the 4- and 8-positions, coupled with a trifluoromethyl group at the 2-position, provides multiple reaction sites for the construction of a wide array of heterocyclic systems. The differential reactivity of the bromine atoms can be exploited to achieve selective functionalization, making it a highly sought-after precursor in diversity-oriented synthesis.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds at the C4 and C8 positions are susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of a vast library of substituted quinoline derivatives.

For instance, Sonogashira coupling reactions with terminal alkynes can be employed to introduce carbon-carbon triple bonds at the 4- and/or 8-positions. These alkynylated quinolines can then undergo further transformations, such as intramolecular cyclization, to form fused polycyclic heterocyclic systems. Similarly, Suzuki-Miyaura coupling with arylboronic acids or esters allows for the formation of C-C bonds, leading to the synthesis of arylated quinolines, which are prevalent motifs in many biologically active compounds and functional materials.

The electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the reactivity of the quinoline ring. It enhances the electrophilicity of the quinoline core, making it more susceptible to nucleophilic attack. This electronic feature, combined with the presence of the two bromine atoms, makes this compound a powerful building block for the synthesis of complex nitrogen-containing heterocycles. acs.org

The following table summarizes some of the key cross-coupling reactions that can be performed on this compound:

| Reaction Name | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester, Pd catalyst, Base | 4- and/or 8-Aryl-2-(trifluoromethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4- and/or 8-Alkynyl-2-(trifluoromethyl)quinoline |

| Heck Coupling | Alkene, Pd catalyst, Base | 4- and/or 8-Alkenyl-2-(trifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4- and/or 8-Amino-2-(trifluoromethyl)quinoline |

Beyond palladium-catalyzed reactions, the bromine atoms can also participate in other transformations, such as lithium-halogen exchange, to generate organolithium species. These nucleophilic intermediates can then be reacted with a variety of electrophiles to introduce further functional groups. The versatility of this compound as a building block is a testament to the power of halogenated heterocycles in modern organic synthesis.

Application in Ligand Design for Coordination Chemistry

The quinoline scaffold is a well-established N-heterocyclic motif that has been extensively utilized in the design of ligands for coordination chemistry. researchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can readily coordinate to transition metal centers, forming stable metal complexes. The introduction of substituents onto the quinoline core allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. This compound offers a unique platform for ligand design due to its distinct substitution pattern.

Ligands derived from this compound can coordinate to a variety of transition metal centers, including but not limited to palladium, platinum, rhodium, copper, and silver. The coordination typically occurs through the nitrogen atom of the quinoline ring. The bromine atoms at the 4- and 8-positions can also act as weak coordinating sites or can be substituted with other donor groups to create multidentate ligands.

For example, the bromine atoms can be replaced with phosphine (B1218219) or amine functionalities through nucleophilic substitution or cross-coupling reactions, leading to the formation of bidentate or tridentate ligands. These multidentate ligands can chelate to a metal center, forming highly stable complexes with well-defined geometries. The resulting coordination compounds have potential applications in catalysis, sensing, and materials science. Research on quinoline-based Sb ligands has shown their ability to bind to various coinage metals like Ag(I), Au(I), and Cu(I). acs.org

The quinoline scaffold imparts several important properties to the ligand. Its rigid, planar structure can enforce a specific geometry around the metal center, which is crucial for applications in catalysis where stereocontrol is important. The aromatic nature of the quinoline ring can also participate in π-stacking interactions, which can influence the self-assembly of metal complexes in the solid state.

The presence of the trifluoromethyl group at the 2-position has a profound impact on the electronic properties of the ligand. The -CF3 group is a strong electron-withdrawing group, which reduces the electron density on the quinoline ring and, consequently, on the coordinating nitrogen atom. mdpi.com This makes the ligand a weaker σ-donor compared to unsubstituted quinoline. This modulation of the ligand's electronic properties can be used to fine-tune the reactivity of the metal center. For instance, in catalytic applications, a more electron-deficient metal center can exhibit enhanced catalytic activity.

The bromine atoms at the 4- and 8-positions also contribute to the electronic and steric properties of the ligand. They are electron-withdrawing, further reducing the electron density of the quinoline ring. Sterically, they can influence the coordination geometry and prevent the close approach of substrates to the metal center.

The following table summarizes the influence of the key structural features of this compound on its properties as a ligand:

| Structural Feature | Influence on Ligand Properties |

| Quinoline Nitrogen | Primary coordination site for transition metals. |

| Rigid Planar Scaffold | Enforces specific coordination geometries. |

| Aromatic System | Can participate in π-stacking interactions. |

| 2-(Trifluoromethyl) group | Strong electron-withdrawing effect, reduces ligand basicity, modulates metal center reactivity. mdpi.com |

| 4,8-Dibromo groups | Electron-withdrawing, provides sites for further functionalization, introduces steric bulk. |

Integration into Functional Organic Materials

The unique combination of a fluorinated substituent and a polyhalogenated aromatic core makes this compound an attractive building block for the construction of functional organic materials. Quinoline derivatives, in general, are known to be components of various functional materials, including dyes, catalysts, and materials with applications in electronics and the food industry. researchgate.net The incorporation of the trifluoromethyl group is particularly significant as it can enhance properties such as thermal stability, metabolic stability, and lipophilicity. mdpi.com

The bromine atoms on the quinoline ring serve as convenient handles for incorporating this building block into larger molecular or polymeric structures through cross-coupling reactions. This allows for the synthesis of materials with tailored optical, electronic, and biological properties.

For example, by utilizing Suzuki or Stille coupling reactions, this compound can be polymerized with other aromatic monomers to create conjugated polymers. The electron-deficient nature of the quinoline core, further enhanced by the trifluoromethyl and bromo substituents, makes it a good electron-acceptor unit. When combined with electron-donating monomers, these polymers can exhibit interesting charge-transfer properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the fluorescent properties of the quinoline scaffold can be modulated by the introduction of different substituents at the 4- and 8-positions. This allows for the design of fluorescent sensors and probes for the detection of various analytes. The trifluoromethyl group can also enhance the photostability of these materials.

Precursors for Architecturally Complex Polycyclic Systems

The construction of architecturally complex polycyclic systems is a significant challenge in organic synthesis. This compound serves as an excellent starting material for the synthesis of such intricate molecules due to its multiple reactive sites that can be selectively addressed. The bromine atoms at the C4 and C8 positions are particularly amenable to intramolecular cyclization reactions, leading to the formation of fused ring systems.

One common strategy involves the introduction of side chains at the 4- and 8-positions that contain a nucleophilic or electrophilic center. Subsequent intramolecular reactions, such as Heck cyclization, Friedel-Crafts alkylation or acylation, or nucleophilic aromatic substitution, can then be used to form new rings. For instance, a side chain containing a terminal alkene can be introduced at the C4 position via a Heck or Suzuki coupling. An intramolecular Heck reaction could then be used to form a new six-membered ring fused to the quinoline core.

The presence of two bromine atoms allows for the possibility of sequential or double cyclization reactions, leading to the formation of highly complex, multi-ring systems. For example, after a cyclization reaction at the C4 position, the bromine atom at C8 remains available for further functionalization and a subsequent cyclization, enabling the construction of tetracyclic or even more complex polycyclic frameworks. nih.gov

The trifluoromethyl group at the C2 position can also influence the regioselectivity of these cyclization reactions by altering the electronic distribution within the quinoline ring. Furthermore, the CF3 group can serve as a steric directing group, influencing the stereochemical outcome of the cyclization.

The synthesis of indoloquinolines, for example, can be achieved through intramolecular cyclization pathways. mdpi.com While not starting from this compound, the principles of intramolecular cyclization to form advanced polycyclic systems are well-established for quinoline derivatives. The reactivity of the dibromo-substituted quinoline provides a platform for similar synthetic strategies.

The following table outlines potential synthetic strategies for constructing polycyclic systems from this compound:

| Reaction Type | Description | Resulting System |

| Intramolecular Heck Reaction | Introduction of an alkenyl side chain followed by Pd-catalyzed cyclization. | Fused carbocyclic or heterocyclic rings. |

| Intramolecular Friedel-Crafts Reaction | Introduction of an acyl or alkyl halide side chain followed by acid-catalyzed cyclization. | Fused carbocyclic rings. |

| Intramolecular Nucleophilic Aromatic Substitution | Introduction of a side chain with a nucleophile that can displace the other bromine atom. | Fused heterocyclic rings. |

| Tandem Cross-Coupling/Cyclization | A one-pot sequence involving a cross-coupling reaction to introduce a reactive side chain that immediately undergoes cyclization. | Complex polycyclic systems. |

The ability to construct such complex molecular architectures from a readily available starting material highlights the importance of this compound as a key building block in modern organic synthesis.

Theoretical and Computational Investigations of 4,8 Dibromo 2 Trifluoromethyl Quinoline

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. For 4,8-Dibromo-2-(trifluoromethyl)quinoline, the combination of the quinoline (B57606) core, two bromine atoms, and a trifluoromethyl group creates a unique electronic landscape that can be explored through computational methods.

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, describing chemical bonds in terms of orbitals that spread across the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. irjweb.com A large energy gap suggests high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net

For quinoline and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-antibonding orbital. The introduction of a strong electron-withdrawing trifluoromethyl (-CF3) group and two bromine atoms at positions 4 and 8 is expected to significantly lower the energy levels of both the HOMO and LUMO. This effect generally leads to a larger HOMO-LUMO gap, suggesting that this compound is a relatively stable compound. Computational studies on similar quinoline structures support these general findings. scirp.orgrjptonline.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Substituted Quinolines Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Parameter | Symbol | Typical Value Range (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Chemical reactivity and stability |

| Ionization Potential | IP ≈ -EHOMO | 6.0 to 7.5 | Energy to remove an electron |

| Electron Affinity | EA ≈ -ELUMO | 1.5 to 2.5 | Energy released when gaining an electron |

| Chemical Hardness | η = (IP - EA) / 2 | 2.0 to 2.75 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = (μ2) / (2η) | 1.5 to 3.0 | Propensity to accept electrons |

| Chemical Potential | μ = -(IP + EA) / 2 | -4.0 to -4.75 | Electron escaping tendency |

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution on a molecule's surface. researchgate.net It helps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. mdpi.com On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. wolfram.comsapub.org

For this compound, the MEP map would be expected to show the following features:

Negative Potential: The most negative region would be concentrated around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. researchgate.net

Positive Potential: Significant positive potential would be located on the hydrogen atoms of the aromatic ring. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group would create a region of positive potential on the carbon atom at the 2-position (C2). The carbon atoms attached to the bromine atoms (C4 and C8) would also exhibit some degree of positive potential, making them potential sites for nucleophilic substitution.

Neutral Regions: The aromatic rings themselves would represent areas of relatively neutral or slightly negative potential, characteristic of π-systems.

This charge distribution is crucial for understanding intermolecular interactions and predicting the molecule's behavior in biological systems or as a precursor in organic synthesis. chemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for obtaining accurate theoretical data on molecular properties. deakin.edu.au These calculations can provide detailed insights into the molecule's three-dimensional structure, stability, and vibrational frequencies.

Density Functional Theory (DFT) is a computational method that models the electronic structure of molecules to determine their properties. scirp.org A key application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, DFT calculations would confirm the planarity of the quinoline ring system. The calculations would also provide the precise bond lengths of C-Br, C-C, C-N, and C-F bonds and the angles between them. Studies on related substituted quinolines have shown that DFT methods can reproduce experimental data with high accuracy. researchgate.netresearchgate.net The total energy calculated for the optimized structure is a measure of the molecule's thermodynamic stability.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net

Functional: The functional is an approximation that describes the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and has been shown to provide reliable results for organic molecules, including quinoline derivatives. rjptonline.orgscirp.orgresearchgate.net

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but require greater computational resources. Common basis sets for molecules of this type include Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p). scirp.orgresearchgate.net The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are important for accurately describing chemical bonds. Diffuse functions ("+") are often added for systems with lone pairs or anions. gaussian.com

The selection of a functional and basis set, such as B3LYP/6-311+G(d,p), represents a balance between computational cost and the desired accuracy for predicting the properties of this compound. researchgate.net

Prediction of Chemical Reactivity and Regioselectivity

Computational analysis can predict not only if a molecule will react but also where on the molecule the reaction is most likely to occur (regioselectivity). This is achieved by analyzing the outputs of electronic structure calculations.

The HOMO-LUMO gap provides a global measure of reactivity. researchgate.net For local reactivity, which describes the behavior of individual atoms or functional groups, descriptors like the Fukui function and the dual descriptor are used. sapub.orgnih.gov These descriptors are derived from the change in electron density as electrons are added or removed, highlighting the most likely sites for electrophilic and nucleophilic attack. nih.gov

Based on the electronic structure of this compound, the following predictions can be made:

Nucleophilic Attack: As indicated by the MEP map, the most electron-deficient sites are likely the carbon atoms at positions 2, 4, and 8. The C4 and C8 positions, bearing bromine atoms (good leaving groups), are prime candidates for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Electrophilic Attack: The quinoline ring is generally electron-deficient due to the nitrogen atom and the trifluoromethyl group, making electrophilic aromatic substitution difficult. If such a reaction were to occur, it would likely be directed to the benzene (B151609) portion of the quinoline ring at positions C5 or C7, which are least affected by the deactivating groups.

Metal-Catalyzed Cross-Coupling: The C-Br bonds at positions 4 and 8 are ideal sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

These theoretical predictions are invaluable for designing synthetic routes and exploring the chemical potential of this compound. sapub.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving substituted quinolines. For this compound, theoretical studies are crucial for understanding the regioselectivity and reaction kinetics of transformations at the C4 and C8 positions, which are activated for various coupling reactions due to the presence of bromine atoms.

The primary reactions of interest for functionalizing the C-Br bonds are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Computational modeling of these reactions typically involves mapping the potential energy surface to identify transition states and intermediates, thereby determining the reaction pathways and activation energies.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The catalytic cycle, as elucidated by computational studies on similar aryl halides, involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. The mechanism of this step is significantly influenced by the nature of the base and solvent. DFT calculations have been instrumental in clarifying the role of the base in facilitating this transfer researchgate.net.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst. This step is generally facile and exothermic.

The regioselectivity of the Suzuki-Miyaura coupling on this compound would be dictated by the relative activation energies of the oxidative addition at the C4 and C8 positions. Computational models can predict which C-Br bond is more susceptible to initial cleavage by the palladium catalyst.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Computational studies of the Sonogashira reaction mechanism have detailed a similar catalytic cycle involving oxidative addition, deprotonation of the alkyne, and reductive elimination nih.govresearchgate.net. The oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step nih.gov. DFT calculations can model the transition states for this step at both the C4 and C8 positions of this compound, providing insights into the regioselectivity of the reaction.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the aryl amine wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov. Computational studies have been crucial in understanding the ligand effects and the role of the base in this reaction. For this compound, DFT calculations can predict the relative feasibility of C-N bond formation at the C4 and C8 positions.

| Reaction Type | Mechanistic Step | Representative Activation Energy (kcal/mol) |

|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition | 9.6 (for bromobenzene) nih.gov |

| Transmetalation | ~10-15 | |

| Reductive Elimination | ~5-10 | |

| Sonogashira Coupling | Oxidative Addition | ~10-12 nih.gov |

| Deprotonation/Transmetalation | ~5-7 | |

| Reductive Elimination | ~3-5 | |

| Buchwald-Hartwig Amination | Oxidative Addition | ~10-15 |

| Amine Coordination/Deprotonation | ~2-5 | |

| Reductive Elimination | ~5-8 |

Note: The activation energies presented are representative values from computational studies on similar aryl bromide systems and may vary for this compound.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are governed by the interplay of steric and electronic effects of its substituents, as well as various intramolecular non-covalent interactions. Computational methods are indispensable for exploring the conformational landscape and quantifying these subtle interactions.

Conformational Preferences:

The primary determinant of the conformational preference of this compound is the rotation of the trifluoromethyl group at the C2 position. The trifluoromethyl group is significantly bulkier than a hydrogen atom and its rotation is expected to have a noticeable energy barrier.

Rotation of the Trifluoromethyl Group: Computational studies on molecules with trifluoromethyl groups attached to aromatic rings have shown that the rotational barrier can vary depending on the steric hindrance imposed by adjacent substituents brynmawr.edu. For this compound, the proximity of the trifluoromethyl group to the quinoline nitrogen and the hydrogen atom at the C3 position will influence its preferred orientation. DFT calculations can map the potential energy surface for the rotation of the C-CF3 bond, identifying the minimum energy conformations. It is likely that the trifluoromethyl group will adopt a staggered conformation relative to the plane of the quinoline ring to minimize steric clashes. The calculated rotational barrier for the CF3 group in an isolated 3-(trifluoromethyl)phenanthrene molecule is low, but increases significantly in the solid state due to intermolecular interactions brynmawr.edu.

Intramolecular Interactions:

The presence of bromine atoms and the trifluoromethyl group in this compound gives rise to several potential intramolecular non-covalent interactions that can influence its conformation and electronic properties.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, an intramolecular halogen bond could potentially exist between the bromine atom at the C8 position and the lone pair of the quinoline nitrogen. The geometry of the quinoline ring system may facilitate such an interaction. Quantum chemical calculations can be employed to identify the bond critical points (BCPs) and quantify the strength of such interactions.

| Interaction Type | Interacting Atoms | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| CF3 Rotation Barrier | - | 0.5 - 5.0 | N/A |

| Intramolecular Halogen Bond | Br···N | -0.5 to -2.0 | 2.8 - 3.2 |

| Intramolecular Hydrogen Bond | C-H···F | -0.2 to -1.0 | 2.2 - 2.8 |

| Intramolecular Hydrogen Bond | C-H···Br | -0.1 to -0.5 | 2.5 - 3.0 |

Note: The interaction energies and distances are representative values from computational studies on molecules with similar functional groups and may differ for the specific geometry of this compound.

Future Research Directions and Concluding Perspectives

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of halogenated quinolines often involves multi-step procedures with harsh reagents and challenging purification processes. Future research will likely focus on developing more sustainable and efficient synthetic routes to 4,8-Dibromo-2-(trifluoromethyl)quinoline, aligning with the principles of green chemistry.

Key areas of investigation include:

Metal-Free Catalysis: Exploring novel metal-free catalytic systems to circumvent the cost, toxicity, and potential for product contamination associated with heavy metal catalysts. nih.govsemanticscholar.orgrsc.orgnih.gov Methods utilizing catalysts like molecular iodine or operating under catalyst-free conditions, perhaps assisted by microwave irradiation, represent promising avenues. nih.govsemanticscholar.orgacs.org

Solvent-Free and Alternative Solvent Systems: Developing solvent-free reaction conditions or employing greener solvents (e.g., ionic liquids) can significantly reduce environmental impact and simplify product work-up. eurekaselect.comresearchgate.netresearchgate.net Research into solid-state reactions or mechanochemical approaches could offer substantial environmental and efficiency benefits.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the atom economy in the synthesis of various quinoline (B57606) derivatives. semanticscholar.orgbenthamdirect.com Future studies could optimize microwave-assisted protocols for the specific bromination and construction of the this compound core, potentially leading to rapid and energy-efficient production. sciencefeatured.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. Investigating the synthesis of this compound in a flow system could streamline its production.

Progress in these areas will not only make the synthesis of this key intermediate more environmentally benign but also more cost-effective, thereby increasing its accessibility for broader research and industrial use.

Expanding the Scope of Functionalization to Novel Derivatives

The two bromine atoms at the C4 and C8 positions of this compound serve as versatile handles for introducing a wide array of functional groups, primarily through cross-coupling reactions. Future research will aim to expand the library of derivatives accessible from this platform, targeting novel molecules with tailored properties.

A significant advancement in this area has been the use of this compound in palladium-catalyzed Sonogashira reactions to synthesize various bis-alkynylated products in a single step. beilstein-journals.org This demonstrates the compound's utility as a scaffold for creating complex, conjugated systems.

Future functionalization studies could explore:

Diverse Cross-Coupling Reactions: Beyond Sonogashira couplings, systematic studies on other palladium-catalyzed reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations will be crucial. nih.govnih.gov Investigating the regioselectivity of these reactions on the dibromo-scaffold is of particular importance, as it would enable the stepwise and controlled introduction of different functional groups at the C4 and C8 positions. nih.gov

Synthesis of π-Extended Systems: Using the dibromo-scaffold as a starting point to build larger, π-conjugated molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of bis- and tris-alkynylated quinolines has already shown promise in creating compounds with intensive fluorescence. beilstein-journals.org

C-H Functionalization: Exploring direct C-H activation methods on the quinoline core or on substituents introduced via cross-coupling could provide more atom-economical pathways to even more complex derivatives. rsc.org

Introduction of Heteroatoms: Developing methods for nucleophilic substitution of the bromine atoms to introduce oxygen, sulfur, or nitrogen-containing moieties, thereby accessing a wider range of chemical space and potential biological activities.

The table below summarizes potential cross-coupling reactions for the functionalization of this compound.

| Cross-Coupling Reaction | Reagent Type | Potential Functional Group Introduced |

| Suzuki-Miyaura | Organoboron compounds | Aryl, Heteroaryl, Alkyl |

| Sonogashira | Terminal Alkynes | Alkynyl |

| Heck | Alkenes | Alkenyl |

| Stille | Organotin compounds | Various organic groups |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

Exploration of Structure-Reactivity Relationships in Advanced Applications

A deeper understanding of how the specific substitution pattern of this compound and its derivatives influences their physical, chemical, and biological properties is essential for designing new functional molecules. The interplay between the electron-withdrawing trifluoromethyl group and the heavy bromine atoms, along with the geometry of the quinoline core, dictates the molecule's electronic structure and reactivity.

Future research should focus on:

Photophysical Properties: A key study has already investigated the photophysical properties of alkynylated derivatives of this compound, revealing high fluorescence quantum yields. beilstein-journals.orgnih.gov Further systematic studies are needed to understand how varying the substituents at the C4 and C8 positions can fine-tune the absorption and emission spectra, Stokes shift, and quantum yield. beilstein-journals.orgnih.govnih.gov This knowledge is critical for developing advanced materials for applications in lighting, sensing, and bioimaging.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of derivatives. sapub.org Such studies can predict photophysical properties and guide the synthesis of new compounds with desired characteristics, saving significant experimental effort.

Materials Science Applications: Investigating the potential of novel derivatives as components in organic electronics. The thermal and electrochemical stability, as well as the charge-transport properties of new compounds derived from the 4,8-dibromo scaffold, should be assessed. beilstein-journals.org

Biological Activity Screening: While the primary focus has been on its role as a synthetic intermediate, screening new derivatives for biological activity could uncover potential applications in medicinal chemistry. The quinoline core is a known pharmacophore, and the unique electronic properties imparted by the trifluoromethyl and bromo substituents could lead to novel therapeutic agents.

The following table presents selected photophysical data for derivatives synthesized from this compound, illustrating the influence of substitution on optical properties. nih.gov

| Compound | Substituent at C4 and C8 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| Derivative 1 | Phenylacetylene | 382 | 416 | 0.81 |

| Derivative 2 | (4-Methoxyphenyl)acetylene | 390 | 425 | 0.77 |

| Derivative 3 | Thiophen-2-ylacetylene | 400 | 441 | 0.88 |

Integration of High-Throughput Screening and Computational Design in Derivative Synthesis

To accelerate the discovery of new derivatives with optimal properties, modern drug and materials discovery workflows can be applied. Integrating computational design with high-throughput screening (HTS) techniques offers a powerful paradigm for navigating the vast chemical space accessible from the this compound scaffold.

Future directions include:

In Silico Library Design: Utilizing computational tools to design virtual libraries of derivatives by varying the substituents at the C4 and C8 positions. nih.govmdpi.comresearchgate.net Properties such as electronic structure, potential biological activity (through molecular docking with protein targets), and ADME (absorption, distribution, metabolism, and excretion) characteristics can be predicted computationally to prioritize synthetic targets. biointerfaceresearch.comnih.gov

High-Throughput Synthesis and Screening: Employing automated synthesis platforms and microdroplet reaction technology to rapidly synthesize libraries of compounds. nih.gov These libraries can then be subjected to high-throughput screening assays to evaluate their photophysical properties, biological activity, or performance in materials science applications. HTS can also be used to quickly optimize reaction conditions (catalyst, solvent, temperature) for the functionalization of the dibromo-scaffold. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Developing QSAR and QSPR models based on experimental data from synthesized derivatives. nih.govbiointerfaceresearch.com These models can identify key structural features that correlate with desired activities or properties, enabling more focused and intelligent design of next-generation compounds.

Addressing Synthetic Challenges for Industrial Scalability

While this compound is a valuable research chemical, its transition to a bulk industrial commodity requires addressing several synthetic challenges related to cost, safety, and efficiency at scale.

Key challenges and future research needs include:

Cost-Effective Catalysts: Palladium catalysts, while highly effective for the cross-coupling reactions used to functionalize the molecule, are expensive, which can be prohibitive for large-scale manufacturing. researchgate.net Research into developing more active, stable, and recyclable palladium catalysts, or exploring catalysts based on more abundant and less expensive metals (e.g., copper, nickel), is crucial. nih.gov

Regioselectivity and Purification: Achieving high regioselectivity in the functionalization of a di-halogenated compound can be challenging, potentially leading to mixtures of mono- and di-substituted products, as well as constitutional isomers. nih.gov Developing robust and scalable purification methods, such as industrial chromatography or crystallization, to isolate the desired product with high purity is a significant hurdle.

Bromine Handling and Waste Management: The use of molecular bromine or N-bromosuccinimide (NBS) in the synthesis presents handling and safety challenges at an industrial scale. rsc.orgnuph.edu.ua Furthermore, the process generates brominated waste streams that require specialized treatment. Developing greener bromination methods or recycling protocols for bromine-containing byproducts would improve the industrial viability of the synthesis. rsc.orgrsc.org

Process Optimization and Control: Translating laboratory-scale batch syntheses to large-scale industrial production requires careful optimization of reaction parameters to ensure consistent product quality, maximize yield, and maintain safety. The adoption of process analytical technology (PAT) and continuous manufacturing (flow chemistry) could provide the necessary control and efficiency for industrial-scale synthesis. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 4,8-Dibromo-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : Copper-catalyzed methods under aerobic conditions are effective for synthesizing trifluoromethyl-substituted quinolines. For example, Chen et al. demonstrated that CuCl₂ in dimethylformamide (DMF) at 80–100°C achieves functional group tolerance and yields >75% . Alternative routes include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for bromo-substituted intermediates, though this requires inert conditions and ligands like triphenylphosphine .

- Key Variables :

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| CuCl₂ | 80–100 | DMF | 75–85 |

| Pd(PPh₃)₄ | 100–120 | Toluene | 60–70 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in dihydroquinoline derivatives) . NMR (¹H/¹³C/¹⁹F) confirms substituent positions, with ¹⁹F shifts at δ −60 to −70 ppm indicating trifluoromethyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

- Methodological Answer : Use MTT assays on human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) at 10–100 µM concentrations. Derivatives with IC₅₀ < 20 µM warrant further study. Include cisplatin as a positive control and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 8-positions affect bioactivity and selectivity?

- Methodological Answer : Substituent effects follow these trends:

- Trifluoromethyl (CF₃) : Enhances lipophilicity (logP +0.5) and metabolic stability .

- Bromo (Br) : Increases halogen bonding with protein targets (e.g., malaria PfATP4) but may reduce solubility .

- Amino groups : Improve water solubility but decrease blood-brain barrier penetration .

- SAR Case Study : Replacing 8-Br with NH₂ in antimalarial analogs reduced IC₅₀ from 120 nM to 45 nM against Plasmodium falciparum .